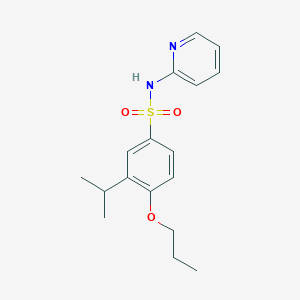
3-isopropyl-4-propoxy-N-(2-pyridinyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-isopropyl-4-propoxy-N-(2-pyridinyl)benzenesulfonamide, also known as L-161,240, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is a member of the sulfonamide class of compounds, which have been found to exhibit a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.
Wirkmechanismus
The mechanism of action of 3-isopropyl-4-propoxy-N-(2-pyridinyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation. This inhibition results in a decrease in the production of pro-inflammatory cytokines, which could explain the anti-inflammatory effects of this compound. Additionally, it has been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in the regulation of cell growth and survival. This inhibition could explain the anti-cancer properties of this compound.
Biochemical and Physiological Effects
Studies have shown that 3-isopropyl-4-propoxy-N-(2-pyridinyl)benzenesulfonamide exhibits a variety of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, particularly breast cancer cells. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. Additionally, it has been found to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-isopropyl-4-propoxy-N-(2-pyridinyl)benzenesulfonamide in lab experiments is its well-established synthesis method, which allows for the production of high-quality samples. Additionally, its anti-cancer and anti-inflammatory properties make it a promising candidate for the development of new therapeutics. However, one limitation of using this compound in lab experiments is its potential toxicity, which could limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 3-isopropyl-4-propoxy-N-(2-pyridinyl)benzenesulfonamide. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further studies are needed to fully understand the mechanism of action of this compound, which could lead to the development of more effective therapies. Finally, research is needed to determine the safety and toxicity of this compound, particularly in the context of long-term use.
Synthesemethoden
The synthesis of 3-isopropyl-4-propoxy-N-(2-pyridinyl)benzenesulfonamide involves the reaction of 2-aminopyridine with 4-isopropoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then further reacted with propyl magnesium bromide to yield the final compound. This synthesis method has been well-established and has been used in numerous studies to produce high-quality samples of 3-isopropyl-4-propoxy-N-(2-pyridinyl)benzenesulfonamide for research purposes.
Wissenschaftliche Forschungsanwendungen
3-isopropyl-4-propoxy-N-(2-pyridinyl)benzenesulfonamide has been widely studied for its potential use in scientific research. One of the primary areas of interest has been its potential as a therapeutic agent for the treatment of various diseases. Studies have shown that this compound exhibits anti-cancer properties, particularly against breast cancer cells. It has also been found to have anti-inflammatory effects, which could make it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
Produktname |
3-isopropyl-4-propoxy-N-(2-pyridinyl)benzenesulfonamide |
|---|---|
Molekularformel |
C17H22N2O3S |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
3-propan-2-yl-4-propoxy-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H22N2O3S/c1-4-11-22-16-9-8-14(12-15(16)13(2)3)23(20,21)19-17-7-5-6-10-18-17/h5-10,12-13H,4,11H2,1-3H3,(H,18,19) |
InChI-Schlüssel |
CNUFNRWAHYDOSS-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=N2)C(C)C |
Kanonische SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=N2)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B272323.png)











![Butyl 5-methyl-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl ether](/img/structure/B272397.png)
